Ethyl 3-(4-chlorophenyl)-4-cyano-5-morpholinothiophene-2-carboxylate
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Overview
Description
Ethyl 3-(4-chlorophenyl)-4-cyano-5-morpholinothiophene-2-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. This compound is characterized by the presence of a thiophene ring substituted with a cyano group, a morpholine ring, and an ethyl ester group. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-chlorophenyl)-4-cyano-5-morpholinothiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a suitable dicarbonyl compound and elemental sulfur.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent.
Attachment of the Morpholine Ring: The morpholine ring can be attached through a nucleophilic substitution reaction involving a suitable halogenated precursor.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-chlorophenyl)-4-cyano-5-morpholinothiophene-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the cyano group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro-substituted phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Ethyl 3-(4-chlorophenyl)-4-cyano-5-morpholinothiophene-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Ethyl 3-(4-chlorophenyl)-4-cyano-5-morpholinothiophene-2-carboxylate involves its interaction with specific molecular targets. The cyano group and the morpholine ring are believed to play crucial roles in its biological activity. The compound may interact with enzymes or receptors, leading to the modulation of specific biochemical pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(4-bromophenyl)-4-cyano-5-morpholinothiophene-2-carboxylate
- Ethyl 3-(4-fluorophenyl)-4-cyano-5-morpholinothiophene-2-carboxylate
- Ethyl 3-(4-methylphenyl)-4-cyano-5-morpholinothiophene-2-carboxylate
Uniqueness
Ethyl 3-(4-chlorophenyl)-4-cyano-5-morpholinothiophene-2-carboxylate is unique due to the presence of the chloro-substituted phenyl ring, which imparts distinct electronic properties. This substitution can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for specific applications in research and industry.
Properties
CAS No. |
1184915-94-3 |
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Molecular Formula |
C18H17ClN2O3S |
Molecular Weight |
376.9 g/mol |
IUPAC Name |
ethyl 3-(4-chlorophenyl)-4-cyano-5-morpholin-4-ylthiophene-2-carboxylate |
InChI |
InChI=1S/C18H17ClN2O3S/c1-2-24-18(22)16-15(12-3-5-13(19)6-4-12)14(11-20)17(25-16)21-7-9-23-10-8-21/h3-6H,2,7-10H2,1H3 |
InChI Key |
NQAKGVMCKYUVNV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(S1)N2CCOCC2)C#N)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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